molecular formula C11H8N2O4 B11876552 2-Aminoquinoline-3,4-dicarboxylic acid

2-Aminoquinoline-3,4-dicarboxylic acid

Cat. No.: B11876552
M. Wt: 232.19 g/mol
InChI Key: ZABITISDVQRBCI-UHFFFAOYSA-N
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Description

2-Aminoquinoline-3,4-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes a quinoline ring system with amino and carboxylic acid functional groups, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinoline-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions to form quinoline-2,4-dicarboxylic acid, which can then be further functionalized . Another method involves the reduction of substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides with iron in acetic acid to yield the corresponding 2-aminoquinoline-3-carboxylic acid amides .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave and ultrasound irradiation . These approaches aim to reduce the environmental impact and improve the efficiency of the synthesis.

Scientific Research Applications

Key Properties

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.18 g/mol
  • Structure : Contains both amino and dicarboxylic functionalities.

Chemistry

In the field of synthetic organic chemistry, 2-Aminoquinoline-3,4-dicarboxylic acid serves as a precursor for the synthesis of various quinoline derivatives. These derivatives are essential in developing new materials and catalysts.

Application Description
Synthesis of Quinoline DerivativesUsed in reactions to form quinoline-N-oxides and other substituted compounds.
CatalysisActs as a catalyst in various organic reactions due to its electron-rich nature.

Biology

The biological significance of this compound is notable, particularly for its potential antimicrobial and antitumor properties. Studies have shown that quinoline derivatives exhibit activity against a range of pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antibacterial effects of synthesized quinoline derivatives against multidrug-resistant bacterial strains. The results indicated that several derivatives exhibited significant inhibition zones, demonstrating their potential as new antimicrobial agents .

Bacterial Strain Inhibition Zone (mm)
E. coli13.7 ± 0.58
Staphylococcus aureus12.5 ± 0.75

Medicine

Research into the pharmacological properties of this compound has revealed its potential in drug development, particularly for treating infections caused by resistant bacteria and cancer.

Pharmacological Insights

  • Antitumor Activity : Compounds derived from this acid have been studied for their ability to inhibit tumor growth through various mechanisms.
  • Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication, highlighting their potential in antiviral drug development .

Industry

In industrial applications, quinolines including this compound are utilized in the production of dyes and agrochemicals.

Industrial Use Description
Dye ProductionUsed as a precursor for synthesizing various dyes due to its chromophoric properties.
AgrochemicalsServes as an intermediate in the synthesis of pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Aminoquinoline-3,4-dicarboxylic acid include:

Uniqueness

This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its dual carboxylic acid groups provide additional sites for derivatization, making it a valuable compound for the synthesis of complex molecules .

Biological Activity

2-Aminoquinoline-3,4-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of 2-aminoquinoline derivatives is largely attributed to their ability to interact with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymes: Many 2-aminoquinoline compounds act as inhibitors for enzymes involved in critical biological processes. For instance, they have been shown to inhibit beta-secretase (BACE1), which is significant in Alzheimer's disease pathology due to its role in amyloid-beta peptide production .
  • Antimicrobial Activity: Some derivatives exhibit antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolones, leading to the inhibition of bacterial replication .

Biological Activities

  • Anticancer Activity:
    • Research indicates that 2-aminoquinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of protein-protein interactions . For example, binding studies have shown that these compounds can effectively interact with SH3 domains of proteins involved in cell signaling.
  • Antiviral Properties:
    • Certain derivatives have shown promise as antiviral agents against viruses such as HIV and hepatitis C by inhibiting viral replication mechanisms .
  • Neuroprotective Effects:
    • Compounds derived from 2-aminoquinoline have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Study 1: BACE1 Inhibition

A study demonstrated that a series of 2-aminoquinoline derivatives displayed potent inhibition against BACE1 with IC50 values ranging from nanomolar to micromolar concentrations. The binding affinity was significantly influenced by the presence of specific functional groups on the quinoline scaffold .

Case Study 2: Antitrypanosomal Activity

In vitro studies on new carboxamide derivatives bearing the quinoline moiety revealed promising antitrypanosomal activity. The compounds showed effective inhibition against Trypanosoma brucei with IC50 values indicating potential for further development as antiparasitic agents .

Data Tables

Biological ActivityCompound DerivativeIC50 (µM)Reference
BACE1 Inhibition2-Aminoquinoline-3-acetamide0.12
Antitrypanosomal ActivityCarboxamide Derivative0.25
Antibacterial ActivityFluoroquinolone Analogue0.15

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

2-aminoquinoline-3,4-dicarboxylic acid

InChI

InChI=1S/C11H8N2O4/c12-9-8(11(16)17)7(10(14)15)5-3-1-2-4-6(5)13-9/h1-4H,(H2,12,13)(H,14,15)(H,16,17)

InChI Key

ZABITISDVQRBCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)N)C(=O)O)C(=O)O

Origin of Product

United States

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